molecular formula C15H21NO3 B3389518 (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde CAS No. 926308-17-0

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde

Cat. No.: B3389518
CAS No.: 926308-17-0
M. Wt: 263.33 g/mol
InChI Key: YEUASEYJCPDLQY-YPMHNXCESA-N
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Description

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde is a chiral aldehyde building block of high value in organic synthesis and medicinal chemistry research. Its structure incorporates both a Boc-protected amine and an aldehyde functional group on a chiral phenylpropane skeleton, making it a versatile precursor for the synthesis of complex molecules. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, such as with Grignard reagents or in reductive amination processes, to form new carbon-carbon or carbon-nitrogen bonds. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the amine, stabilizing it during synthetic transformations and allowing for its selective deprotection under mild acidic conditions when needed. This compound is particularly useful in the synthesis of novel pharmaceutical intermediates, including potential analogs of taxane side chains . As a key chiral synthon, it enables researchers to systematically build stereochemically defined molecules, such as amino alcohols and other biologically active compounds . Proper handling is essential; the aldehyde function may be sensitive to air oxidation, and the Boc group can be labile under strong acids or bases. It is recommended to store the compound in a sealed container under an inert atmosphere at low temperatures, such as -20°C, to ensure long-term stability . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-methyl-3-oxo-1-phenylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-11,13H,1-4H3,(H,16,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUASEYJCPDLQY-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648866
Record name tert-Butyl [(1S,2S)-2-methyl-3-oxo-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926308-17-0
Record name tert-Butyl [(1S,2S)-2-methyl-3-oxo-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Aldehyde: The aldehyde functionality is introduced through oxidation of the corresponding alcohol. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the Boc group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Oxidation: KMnO4, Jones reagent

    Reduction: NaBH4, LiAlH4

    Deprotection: TFA

Major Products Formed

    Oxidation: Carboxylic acid

    Reduction: Alcohol

    Deprotection: Free amine

Scientific Research Applications

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral drugs and catalysts.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions, where its chiral nature is crucial.

    Medicine: As a precursor in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry for efficacy.

    Industry: In the production of fine chemicals and advanced materials, where its functional groups are leveraged for specific chemical transformations.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde involves its functional groups and stereochemistry. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that are crucial in the synthesis of more complex molecules.

Comparison with Similar Compounds

Functional Group Reactivity

  • Aldehyde vs. Carboxylic Acid/Hydroxyl: The target compound’s aldehyde group is highly reactive toward nucleophiles (e.g., in Grignard or Wittig reactions), enabling rapid derivatization. In contrast, carboxylic acids (e.g., hexanoic acid in ) require activation for amide bond formation, and hydroxyl groups (e.g., in butanoic acid ) are less reactive unless functionalized.
  • Boc Protection: The Boc group in the target compound and the hexanoic acid derivative stabilizes the amine against undesired reactions during synthesis. Unprotected amines (e.g., in butanoic acid ) are more reactive but prone to oxidation or side reactions.

Stereochemical Influence

The (2S,3S) configuration in the target compound and hexanoic acid derivative ensures enantioselectivity in chiral environments, critical for drug efficacy. Compounds lacking defined stereochemistry (e.g., 2-amino-3-(2-hydroxyphenyl)propanoic acid ) may exhibit reduced specificity in biological systems.

Physicochemical Properties

  • Lipophilicity : The phenyl group in the target compound increases lipophilicity compared to hydroxylated analogs, enhancing membrane permeability in drug candidates.
  • Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable groups, whereas the aldehyde in the target compound may reduce solubility in polar solvents.

Stability and Handling

  • Boc-protected amines (target compound and ) are stable under basic conditions but degrade in strong acids (e.g., trifluoroacetic acid). Unprotected amines () require inert atmospheres to prevent oxidation.

Biological Activity

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde is a chiral aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in the synthesis of various bioactive molecules, including peptidomimetics and enzyme inhibitors.

  • Molecular Formula : C15H21NO3
  • Molecular Weight : 263.34 g/mol
  • CAS Number : 476951-74-0
  • Purity : ≥90% (HPLC)
  • Melting Point : 125-127 °C

Enzyme Inhibition

One of the notable biological activities of this compound is its role as a precursor in the synthesis of potent inhibitors for various enzymes. Research has demonstrated that derivatives of this compound can effectively inhibit γ-secretase, an enzyme implicated in Alzheimer's disease pathology. The compound's structural features allow it to interact favorably with the active site of the enzyme, leading to significant inhibitory effects.

Enzyme Inhibitory Activity Reference
γ-secretasePotent inhibitorBioorganic & Medicinal Chemistry Letters
HIV proteaseSub-picomolar activityJournal of Medicinal Chemistry

Antiviral Properties

In addition to its enzyme inhibition capabilities, this compound has been explored for its antiviral properties. Compounds derived from this aldehyde have shown promising results against HIV, particularly in inhibiting wild-type and drug-resistant strains of the virus. The structural modifications facilitated by this compound enhance its bioactivity against viral proteases.

Case Study 1: Synthesis of HIV Protease Inhibitors

A study focused on the synthesis of novel HIV protease inhibitors incorporating this compound as a key building block. The synthesized compounds exhibited high potency and selectivity against HIV protease, with IC50 values in the picomolar range. This highlights the compound's utility in developing antiviral agents.

Case Study 2: Development of Peptidomimetics

Another significant application involves using this compound to create hydroxyethyl urea peptidomimetics. These peptidomimetics have been evaluated for their ability to mimic peptide interactions with biological targets, demonstrating enhanced stability and bioavailability compared to traditional peptides.

Q & A

Q. What are the key synthetic strategies for preparing (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde?

The synthesis typically involves stereoselective introduction of the Boc-protected amino group and the aldehyde functionality. A validated method includes:

  • Step 1 : Boc protection of the amino group using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to prevent racemization .
  • Step 2 : Asymmetric alkylation or aldol reactions to establish the (2S,3S) stereochemistry. For example, Evans oxazolidinone auxiliaries or chiral catalysts like proline derivatives can enforce stereocontrol .
  • Step 3 : Oxidation of a secondary alcohol intermediate (e.g., via Swern or Dess-Martin oxidation) to introduce the aldehyde group while preserving stereochemical integrity .

Q. How is the stereochemical configuration of this compound verified?

Chiral HPLC and NMR spectroscopy are critical:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers .
  • NMR : Analysis of coupling constants (e.g., 3JHH^3J_{H-H}) and NOE correlations to confirm spatial arrangement of substituents. For example, the aldehyde proton (δ ~9.5 ppm) shows coupling with adjacent methyl and phenyl groups .

Q. What role does the Boc group play in synthetic workflows?

The tert-butoxycarbonyl (Boc) group :

  • Protects the amino group during reactions involving electrophilic or acidic conditions (e.g., alkylation, oxidation).
  • Facilitates purification : The Boc group increases hydrophobicity, aiding in column chromatography.
  • Enables deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane), minimizing side reactions .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in synthetic routes be resolved?

Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., epimerization during oxidation). Mitigation strategies include:

  • Low-temperature oxidation (-78°C) with Dess-Martin periodinane to minimize aldehyde racemization .
  • Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor the desired stereoisomer. For example, shorter reaction times may prevent equilibration of intermediates .
  • Computational modeling : DFT calculations to predict transition-state energies and optimize reaction conditions .

Q. What methodologies improve yield in large-scale syntheses of this compound?

Key optimizations involve:

  • Catalyst loading : Reducing chiral catalyst amounts (e.g., <5 mol%) while maintaining enantiomeric excess (ee >98%) via high-throughput screening .
  • Solvent selection : Using toluene or THF to enhance solubility of intermediates and reduce side reactions.
  • Workflow integration : Combining protection, alkylation, and oxidation steps in one pot to minimize purification losses .

Q. How is this compound applied in the synthesis of bioactive molecules?

It serves as a versatile chiral building block in:

  • Peptidomimetics : The aldehyde group participates in reductive amination to form stable secondary amines, critical for protease inhibitors .
  • Natural product synthesis : Used in stereocontrolled additions (e.g., Grignard reactions) to construct polycyclic frameworks, as seen in antitumor alkaloid analogs .
  • Enzyme inhibitor design : The Boc-protected amino group mimics transition states in enzymatic reactions, enabling selective inhibition (e.g., serine hydrolases) .

Q. What analytical challenges arise in characterizing degradation products?

Degradation under acidic or oxidative conditions can lead to:

  • Boc deprotection : Detecting tert-butyl carbamate fragments via LC-MS (m/z 102.1, [C₅H₁₁NO₂]+) .
  • Aldhyde oxidation : Monitoring for carboxylic acid derivatives using IR (C=O stretch at ~1700 cm⁻¹) and 13C^{13}\text{C} NMR (δ ~175 ppm) .
  • Racemization : Tracking ee changes over time using chiral HPLC with polarimetric detection .

Methodological Insights

Q. How are reaction conditions optimized to suppress epimerization?

  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) during Boc deprotection to avoid acid-induced racemization .
  • Additives : Use scavengers like 2,6-lutidine to stabilize intermediates during oxidation .
  • In situ monitoring : ReactIR or Raman spectroscopy to detect epimerization in real time and adjust parameters dynamically .

Q. What safety protocols are critical for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors (GHS H410: toxic to aquatic life) .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (first aid: rinse with water for 15 minutes) .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal to prevent aldehyde polymerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde
Reactant of Route 2
Reactant of Route 2
(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropanaldehyde

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